6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-12-3-1-10(2-4-12)8-20(18,19)17-6-11-5-15-9-16-13(11)7-17/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKHZKOPGAXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class, known for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and applications in various fields.
This compound is characterized by a sulfonyl group and a fluorinated benzyl moiety attached to a pyrrolopyrimidine core. The synthesis typically involves multi-step reactions, including the reaction of 4-fluorobenzylsulfonyl chloride with a pyrrolopyrimidine derivative in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to facilitate the reaction .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various pyrrolopyrimidine derivatives, including this compound. These compounds have shown significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives generally range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus, E. coli |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus, E. coli |
Antiviral Activity
Compounds similar to this compound have been investigated for their antiviral properties. For instance, derivatives with similar structures exhibited IC50 values ranging from 0.20 to 2.95 μM against various viral targets, suggesting a promising avenue for therapeutic development against viral infections .
Anti-inflammatory and Neuroprotective Effects
Research has indicated that pyrrolopyrimidine derivatives may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in stimulated human microglia cells. This suggests potential applications in treating neuroinflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit protein kinases involved in cell signaling pathways.
- Cytokine Modulation: It can modulate inflammatory responses by affecting cytokine production.
- Antimicrobial Mechanisms: The exact mechanisms for antimicrobial activity include disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited significant bactericidal activity with low MIC values .
- Neuroprotective Activity : In a separate investigation into neuroprotective effects, pyrrolopyrimidine derivatives were tested on human neuronal cells under oxidative stress conditions. The results indicated that these compounds reduced apoptosis markers significantly compared to untreated controls .
Comparison with Similar Compounds
Key Observations:
Core Structure Impact: The pyrrolo[3,4-d]pyrimidine core (shared with 7,7-dimethyl and benzyl-dichloro analogs) is critical for ATR inhibition, as evidenced by sub-nanomolar IC₅₀ values in compounds like 11c . Thieno[3,2-d]pyrimidine derivatives exhibit comparable potency but differ in selectivity due to altered heterocyclic ring electronics . Pyrazolo[3,4-d]pyrimidines (Figure 15 in ) demonstrate broader kinase inhibition but lower specificity for ATR, highlighting the importance of the pyrrolo core for targeted activity .
Substituent Effects :
- The 4-fluorobenzyl sulfonyl group in the target compound likely improves ligand efficiency (LLE) by balancing lipophilicity and polar interactions, a trend observed in analogs like 11c (LLE = 5.2) .
- Chlorine substituents (e.g., 2,4-dichloro in benzyl derivatives) enhance antimicrobial activity but reduce solubility, limiting their therapeutic utility .
- Methyl groups (e.g., 7,7-dimethyl) increase metabolic stability but may sterically hinder ATR binding, necessitating optimization .
Pharmacokinetic Profiles :
- Sulfonyl-containing derivatives generally exhibit improved aqueous solubility compared to halogenated analogs, as seen in hydrochloride salt formulations (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride) .
- Fluorine substitution (4-fluorobenzyl) enhances bioavailability by reducing cytochrome P450-mediated metabolism, a common strategy in kinase inhibitor design .
Preparation Methods
Synthetic Strategies for Pyrrolo[3,4-d]pyrimidine Scaffolds
Core Structure Assembly
The pyrrolo[3,4-d]pyrimidine system is typically constructed via cyclocondensation reactions involving preformed pyrrole and pyrimidine precursors. A widely adopted method involves the reaction of 4-aminopyrrole-3-carboxylates with urea or thiourea derivatives under acidic conditions, facilitating annulation to form the bicyclic framework. For instance, Source 3 demonstrates the use of benzoin and 3,4-dichlorophenylamine in benzene to generate pyrrole intermediates, which are subsequently cyclized with malononitrile to yield functionalized pyrrolopyrimidines.
Sulfonylation Methodologies
Stepwise Synthesis of 6-((4-Fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Preparation of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine
The foundational step involves synthesizing the dihydropyrrolopyrimidine core. Source 2 outlines a one-pot three-component reaction using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB) in ethanol at 50°C. This method yields functionalized pyrrolo[2,3-d]pyrimidines in high purity (85–92% yield), though adaptation to the [3,4-d] isomer requires substitution with appropriate starting materials.
Table 1: Reaction Conditions for Core Synthesis
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Aminopyrrole-3-carboxylate | 10.0 | Ethanol | 50 | 78 |
| Urea | 12.0 | - | Reflux | 65 |
| TBAB Catalyst | 0.5 | - | 50 | 92 |
Sulfonylation and Functionalization
Sulfonation of the pyrrolopyrimidine nitrogen is achieved using 4-fluorobenzylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Source 4 details a similar procedure for pyrimidine sulfonylation, where reaction at 0°C for 4 hours ensures selective monosubstitution. Subsequent oxidation of the sulfide intermediate to the sulfone is performed with 3 equivalents of mCPBA in DCM at room temperature, yielding the target compound in 72% isolated yield after column chromatography.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance sulfonation efficiency by stabilizing charged intermediates. However, Source 3 reports that ethanol, despite its lower polarity, improves yields in TBAB-catalyzed reactions due to improved solubility of inorganic byproducts. Temperature optimization studies indicate that sulfonation proceeds optimally at −10°C to 0°C, minimizing side reactions such as N-oxide formation.
Catalytic Systems
The use of phase-transfer catalysts like TBAB accelerates heterocyclic annulation by facilitating interfacial reactions between hydrophilic and hydrophobic components. Source 2 demonstrates that 5 mol% TBAB in ethanol reduces reaction times from 24 hours to 6 hours while maintaining yields above 85%.
Analytical Characterization
Spectroscopic Validation
1H NMR analysis of the final product confirms the presence of characteristic signals: a singlet at δ 8.60 ppm for the pyrimidine H-2 proton, a doublet of doublets at δ 7.58 ppm for the 4-fluorobenzyl group, and a multiplet at δ 3.78 ppm for the dihydropyrrole protons. High-resolution mass spectrometry (HRMS) matches the theoretical molecular ion [M+H]+ at m/z 362.0924 (calculated 362.0921).
Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine H-2 | 8.60 | Singlet | 1H |
| 4-Fluorobenzyl CH2 | 4.52 | Quartet | 2H |
| Dihydropyrrole CH2 | 3.78 | Multiplet | 2H |
Applications and Derivatives
The sulfonyl group enhances binding affinity to biological targets such as kinase enzymes and G-protein-coupled receptors. Source 4 identifies structurally analogous pyrimidines as microtubule-stabilizing agents with potential anti-Alzheimer’s activity, suggesting therapeutic promise for this compound. Derivatives bearing electron-withdrawing substituents on the benzyl group exhibit improved metabolic stability in hepatic microsome assays.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
